2-Cyano-3-methylbenzene-1-sulfonyl chloride 2-Cyano-3-methylbenzene-1-sulfonyl chloride
Brand Name: Vulcanchem
CAS No.: 850154-02-8
VCID: VC7187487
InChI: InChI=1S/C8H6ClNO2S/c1-6-3-2-4-8(7(6)5-10)13(9,11)12/h2-4H,1H3
SMILES: CC1=C(C(=CC=C1)S(=O)(=O)Cl)C#N
Molecular Formula: C8H6ClNO2S
Molecular Weight: 215.65

2-Cyano-3-methylbenzene-1-sulfonyl chloride

CAS No.: 850154-02-8

Cat. No.: VC7187487

Molecular Formula: C8H6ClNO2S

Molecular Weight: 215.65

* For research use only. Not for human or veterinary use.

2-Cyano-3-methylbenzene-1-sulfonyl chloride - 850154-02-8

Specification

CAS No. 850154-02-8
Molecular Formula C8H6ClNO2S
Molecular Weight 215.65
IUPAC Name 2-cyano-3-methylbenzenesulfonyl chloride
Standard InChI InChI=1S/C8H6ClNO2S/c1-6-3-2-4-8(7(6)5-10)13(9,11)12/h2-4H,1H3
Standard InChI Key XAZPRNGSYCSCHD-UHFFFAOYSA-N
SMILES CC1=C(C(=CC=C1)S(=O)(=O)Cl)C#N

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure is defined by a benzene ring substituted with three functional groups:

  • A sulfonyl chloride (SO2Cl-\text{SO}_2\text{Cl}) at position 1.

  • A cyano group (CN-\text{CN}) at position 2.

  • A methyl group (CH3-\text{CH}_3) at position 3.

This arrangement is represented by the SMILES notation CC1=C(C(=CC=C1)S(=O)(=O)Cl)C#N . The InChIKey XAZPRNGSYCSCHD-UHFFFAOYSA-N uniquely identifies its stereochemical configuration .

Table 1: Key Structural Identifiers

PropertyValueSource
CAS Number850154-02-8
Molecular FormulaC8H6ClNO2S\text{C}_8\text{H}_6\text{ClNO}_2\text{S}
Molecular Weight215.66 g/mol
SMILESCC1=C(C(=CC=C1)S(=O)(=O)Cl)C#N
InChIKeyXAZPRNGSYCSCHD-UHFFFAOYSA-N

Computational and Spectroscopic Insights

Predicted collision cross-section (CCS) values for various adducts, calculated using ion mobility spectrometry, provide insights into its gas-phase behavior :

Table 2: Predicted Collision Cross Sections

Adductm/zCCS (Ų)
[M+H]+215.98805137.9
[M+Na]+237.96999150.6
[M-H]-213.97349132.1

These values aid in mass spectrometry-based identification and quantification .

Applications in Research and Industry

As a sulfonylating agent, this compound may facilitate:

  • Peptide modification via sulfonamide bond formation.

  • Polymer chemistry as a crosslinking agent.

  • Pharmaceutical intermediates in drug discovery.

Hazard ClassCategorySignal Word
Acute Toxicity (Oral)4Danger
Skin Corrosion1BDanger
Eye Damage1Danger

Environmental and Regulatory Considerations

Ecotoxicology

No ecotoxicity data are available for this compound, highlighting a critical research gap .

Regulatory Compliance

  • EU Registration: EC Number 838-217-5 .

  • Transport: Classified as UN 3261 (Corrosive solid, acidic, organic), Packaging Group II .

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